molecular formula C21H31NO6S B13035361 Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate

Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate

Cat. No.: B13035361
M. Wt: 425.5 g/mol
InChI Key: RUGBSWQAPFRVPX-NRFANRHFSA-N
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Description

Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate is a complex organic compound that features a combination of tert-butyl groups, a methoxyphenyl group, and a thioester linkage attached to an L-glutamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate typically involves multiple steps, starting with the protection of the L-glutamate amino and carboxyl groups. The tert-butyl groups are introduced using tert-butyl chloroformate under basic conditions. The methoxyphenyl thioester is then formed by reacting 4-methoxyphenyl thiol with a suitable carbonyl compound, such as an acid chloride or anhydride, in the presence of a base. The final step involves coupling the protected L-glutamate with the methoxyphenyl thioester using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioester can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester linkage can undergo hydrolysis, releasing the active methoxyphenyl thiol, which can modulate biological pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl-4-methoxyphenol: A phenolic antioxidant with similar structural features but lacking the L-glutamate backbone.

    Di-tert-butyl-4-methylphenol: Another antioxidant with a similar tert-butyl and phenol structure but different functional groups.

Uniqueness

Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate is unique due to its combination of tert-butyl groups, methoxyphenyl thioester, and L-glutamate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H31NO6S

Molecular Weight

425.5 g/mol

IUPAC Name

(2R)-2-tert-butyl-2-[tert-butyl-(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid

InChI

InChI=1S/C21H31NO6S/c1-19(2,3)21(17(25)26,13-12-16(23)24)22(20(4,5)6)18(27)29-15-10-8-14(28-7)9-11-15/h8-11H,12-13H2,1-7H3,(H,23,24)(H,25,26)/t21-/m0/s1

InChI Key

RUGBSWQAPFRVPX-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)[C@](CCC(=O)O)(C(=O)O)N(C(=O)SC1=CC=C(C=C1)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C(CCC(=O)O)(C(=O)O)N(C(=O)SC1=CC=C(C=C1)OC)C(C)(C)C

Origin of Product

United States

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